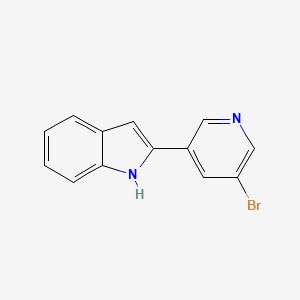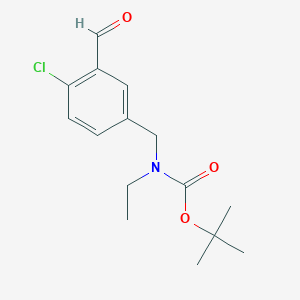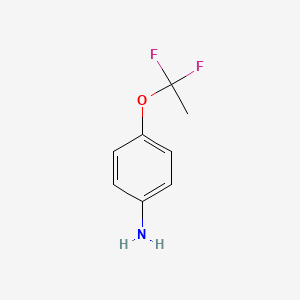
Trichloromethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trichloromethanesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of three chlorine atoms attached to a methanesulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trichloromethanesulfonamide typically involves the reaction of methanesulfonamide with chlorinating agents. One common method is the chlorination of methanesulfonamide using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure complete chlorination.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of large reactors where methanesulfonamide is continuously fed and chlorinated using gaseous chlorine or other chlorinating agents. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Trichloromethanesulfonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids or sulfonyl chlorides.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
科学的研究の応用
Trichloromethanesulfonamide has several applications in scientific research:
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and antimicrobial agents.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
作用機序
The mechanism of action of Trichloromethanesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound being synthesized.
類似化合物との比較
Similar Compounds
1,1,1-Trichloroethane: A chloroalkane with similar chlorination but different functional groups.
Trichloromethanesulfonyl chloride: Another sulfonamide derivative with similar reactivity.
Methanesulfonamide: The parent compound without chlorination.
Uniqueness
Trichloromethanesulfonamide is unique due to the presence of three chlorine atoms, which impart distinct chemical properties such as increased reactivity and potential for multiple substitutions. This makes it a valuable compound for various synthetic applications and research purposes.
特性
CAS番号 |
30289-70-4 |
|---|---|
分子式 |
CH2Cl3NO2S |
分子量 |
198.5 g/mol |
IUPAC名 |
trichloromethanesulfonamide |
InChI |
InChI=1S/CH2Cl3NO2S/c2-1(3,4)8(5,6)7/h(H2,5,6,7) |
InChIキー |
CPVVJUTUYYQONZ-UHFFFAOYSA-N |
正規SMILES |
C(S(=O)(=O)N)(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfonyl]-3-methyl-, 1-oxide](/img/structure/B8542236.png)


![3,5-Bis[(2-methylphenyl)methylidene]thian-4-one](/img/structure/B8542264.png)

![Phenol, 4-[[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]amino]-](/img/structure/B8542286.png)


